Differential Toxicity: DL-Phenylserine vs. DL-Allophenylserine in Rat Growth Models
In rat growth experiments, DL-Phenylserine exhibits significant toxicity, leading to weight loss, whereas its diastereomer DL-Allophenylserine shows no appreciable effect at identical dose levels. This provides a clear, quantifiable basis for selecting the correct diastereomer in biological studies [1].
| Evidence Dimension | Weight change in young white rats (50-60 g) |
|---|---|
| Target Compound Data | Considerable loss of weight (data not fully quantified in source, but described as 'considerable') |
| Comparator Or Baseline | DL-Allophenylserine (0.7% in diet) |
| Quantified Difference | Significant weight loss with DL-Phenylserine vs. no change with DL-Allophenylserine under same conditions |
| Conditions | Synthetic diet containing 0.8% L-tyrosine (no phenylalanine), ad libitum feeding |
Why This Matters
This direct comparison of diastereomers demonstrates that stereochemistry critically impacts in vivo toxicity, guiding selection for metabolic studies or assays requiring a non-toxic phenylalanine analog.
- [1] Shaw, K. N. F., & Armstrong, M. D. (1955). Rat Growth Experiments with Phenylserine Diastereoisomers. Experimental Biology and Medicine, 89(1), 100-104. View Source
